

D-Valsartan solubility in aqueous and organic solvents

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A Technical Guide to the Solubility of L-Valsartan

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of L-Valsartan in various aqueous and organic solvent systems. The information compiled herein is intended to support research, development, and formulation activities by providing key data on the physicochemical properties of this widely used angiotensin II receptor antagonist.

Note on Stereochemistry: The active pharmaceutical ingredient "Valsartan" is the L-enantiomer, formally named N-(1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-L-valine.[1] The "**D-Valsartan**" enantiomer is considered an impurity. The scientific literature and corresponding solubility data focus almost exclusively on the active L-enantiomer. Therefore, all data presented in this document pertains to L-Valsartan.

Solubility Data

The solubility of L-Valsartan is highly dependent on the nature of the solvent and the pH of the aqueous medium. As an acidic compound with two pKa values (one for the carboxylic acid group and one for the tetrazole group), its aqueous solubility increases significantly in neutral to alkaline conditions.[2]



Valsartan exhibits classic pH-dependent solubility, with very low solubility in acidic conditions and a substantial increase as the pH rises above its pKa values.[2][3][4] This is a critical factor for oral bioavailability, as the solubility changes along the gastrointestinal tract.[2]

Table 1: Solubility of L-Valsartan in Aqueous Media

Solvent System	рН	Temperature	Solubility	Reference
Distilled Water	Neutral	25°C	0.18 mg/mL (0.18 g/L)	[2]
Distilled Water	Neutral	Not Specified	45.12 μg/mL (0.045 mg/mL)	[5]
Distilled Water	Neutral	37°C	0.027 mg/mL	[6]
Water	Neutral	Not Specified	Practically Insoluble	[4]
Water	Neutral	25°C	23.4 mg/L (0.0234 g/L)	[7]
Acetate Buffer	1.2	25°C	0.021 mg/mL	[5]
Buffer	4.5	Not Specified	0.08 mg/mL	[8]
Phosphate Buffer	6.8	25°C	2.51 mg/mL	[5]
Phosphate Buffer	6.8	37°C	2.99 mg/mL	[6]
Phosphate Buffer	6.8	Not Specified	4.3 mg/mL	[8]
Phosphate Buffer	7.4	25°C	3.12 mg/mL	[5]
Phosphate Buffer	7.4	Not Specified	5.2 mg/mL	[8]
Phosphate Buffer	8.0	25°C	16.8 g/L (16.8 mg/mL)	[2]

Note: Discrepancies in water solubility values may arise from differences in experimental methods, analytical techniques, and the specific polymorphic form of the valsartan sample



used.

Valsartan is generally soluble in several polar organic solvents.[1][2] Co-solvent systems are often employed to enhance its solubility in aqueous-based formulations.

Table 2: Solubility of L-Valsartan in Organic and Mixed Solvents

Solvent System	Temperature	Solubility	Reference
Ethanol	Not Specified	~30 mg/mL	[1][7]
Methanol	Not Specified	Freely Soluble	[2]
DMSO	Not Specified	~30 mg/mL	[1][7]
Dimethylformamide (DMF)	Not Specified	~30 mg/mL	[1][7]
Acetonitrile	Not Specified	Freely Soluble	[2]
Acetone	Not Specified	Easily Soluble	[6]
Chloroform	Not Specified	Soluble	[9]
Dichloromethane	Not Specified	Slightly Soluble	
Ethyl Acetate	Not Specified	Sparingly Soluble	
Ethanol:PBS (1:1 v/v, pH 7.2)	Not Specified	~0.5 mg/mL	[1]
30% v/v Ethanol in Water	Room Temp.	2.37 mg/mL	[10]
30% v/v Propylene Glycol in Water	Room Temp.	1.60 mg/mL	[10]

A detailed study by Liu et al. measured the mole fraction solubility of valsartan in several pure organic solvents and ethanol-water binary mixtures from 278.15 K to 313.15 K, demonstrating that solubility increases with temperature in all tested solvents.[11][12][13]

Experimental Protocols

Foundational & Exploratory





The determination of solubility is a fundamental pre-formulation study. The following are summaries of common experimental methods cited in the literature for L-Valsartan.

This is a standard and widely used method for determining equilibrium or saturation solubility.

[6]

Protocol:

- Preparation: An excess amount of L-Valsartan is added to a known volume (e.g., 10-25 mL) of the selected solvent (e.g., distilled water, buffer of specific pH) in a sealed container, typically a glass vial or flask.[6][14]
- Equilibration: The containers are agitated in a mechanical shaker or water bath, maintained at a constant temperature (e.g., 25°C or 37°C), for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[6][14]
- Sample Processing: After equilibration, the suspension is allowed to stand to permit the sedimentation of undissolved solids. An aliquot of the supernatant is then carefully withdrawn and filtered, usually through a sub-micron filter (e.g., 0.45 μm), to remove any particulate matter.[6][14]
- Analysis: The concentration of the dissolved L-Valsartan in the clear filtrate is determined using a validated analytical method. UV-Visible Spectrophotometry is commonly used, with the absorbance measured at Valsartan's λ-max (around 250 nm).[6][14] A pre-established calibration curve is used to calculate the concentration.
- Replication: The experiment is typically performed in triplicate to ensure the reproducibility of the results.

This method is used to determine solubility as a function of temperature by identifying the temperature at which a solid solute completely dissolves in a solvent upon heating.

Protocol:

 Sample Preparation: A known mass of L-Valsartan and a known mass of the solvent are placed in a jacketed glass vessel.





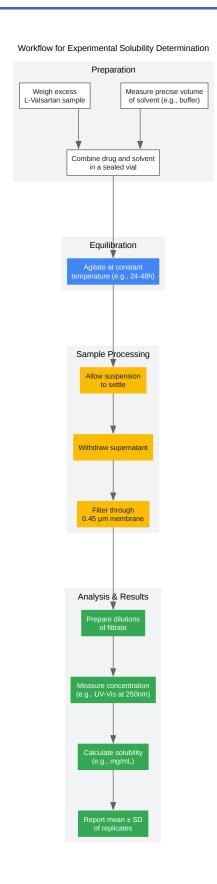


- Heating and Observation: The mixture is stirred continuously while the temperature is gradually increased at a controlled rate. A laser beam is passed through the suspension.
- Endpoint Detection: The point of complete dissolution (the saturation temperature) is identified by a sharp increase in the transmittance of the laser light, indicating that no solid particles remain.
- Data Correlation: This process is repeated for different mass fractions to generate a solubility curve as a function of temperature. The experimental data is often correlated using thermodynamic models, such as the modified Apelblat equation.[11][13]

Visualized Workflow

The following diagram illustrates a generalized workflow for the experimental determination of drug solubility, incorporating key steps from sample preparation to final data analysis.





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Caption: Generalized workflow for the shake-flask solubility determination method.



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